1,2,3,4-Tetrahydroquinoline-8-carboxylic acid

説明

Basic Molecular Information

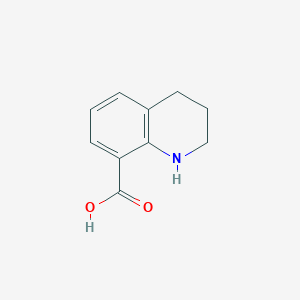

1,2,3,4-Tetrahydroquinoline-8-carboxylic acid exhibits fundamental molecular properties that define its chemical behavior and reactivity patterns. The compound possesses a molecular formula of C₁₀H₁₁NO₂, indicating the presence of ten carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight has been determined to be 177.2 grams per mole, representing a relatively compact heterocyclic structure.

The structural architecture of this compound encompasses a bicyclic framework consisting of a benzene ring fused to a six-membered nitrogen-containing saturated ring. The carboxylic acid functional group is positioned at the 8-position of the quinoline numbering system, creating a distinctive substitution pattern that influences the compound's chemical properties. The three-dimensional conformation reveals the tetrahydropyridine ring adopts a half-chair conformation, while the benzene ring maintains its planar geometry.

Detailed structural analysis indicates the compound contains thirteen heavy atoms, contributing to its molecular complexity. The polar surface area measures approximately 49 square angstroms, reflecting the hydrophilic character imparted by the carboxylic acid functionality. The presence of three hydrogen bond acceptors and two hydrogen bond donors enhances the compound's potential for intermolecular interactions. The rotatable bond count of one indicates limited conformational flexibility, primarily associated with the carboxylic acid group orientation.

Nomenclature and Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being this compound. This designation clearly indicates the saturated nature of the 1,2,3,4-positions within the quinoline framework and the carboxylic acid substitution at position 8. Alternative nomenclature systems recognize this compound as 8-quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, emphasizing the derivation from quinoline through selective reduction.

The Chemical Abstracts Service has assigned the unique registry number 34849-19-9 to this compound, providing unambiguous identification within chemical databases and literature. The molecular formula database number MFCD01463549 serves as an additional identifier within chemical information systems. Various commercial suppliers utilize catalog-specific identifiers, including EN300-376525, which facilitates procurement and inventory management.

Structural representation through molecular notation systems provides additional identification methods. The Simplified Molecular Input Line Entry System notation appears as C1CC2=C(C(=CC=C2)C(=O)O)NC1, offering a linear representation of the molecular connectivity. The International Chemical Identifier presents as InChI=1S/C10H11NO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2,(H,12,13), providing a standardized structural description. The corresponding International Chemical Identifier Key, PLTGFWDGFXPMCJ-UHFFFAOYSA-N, serves as a compressed identifier for database searches.

Structural Relationship to Quinoline Family

This compound belongs to the extensive quinoline derivative family, representing a partially reduced form of the parent quinoline heterocycle. The quinoline scaffold consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system that serves as a fundamental building block in medicinal chemistry. The tetrahydroquinoline derivatives result from selective reduction of the pyridine ring within the quinoline framework, converting the aromatic six-membered nitrogen heterocycle to its saturated analog.

The structural relationship to quinoline demonstrates the preservation of the benzene ring aromaticity while introducing saturation at positions 1, 2, 3, and 4 of the original quinoline numbering system. This selective reduction maintains the nitrogen functionality while altering the electronic properties and reactivity patterns compared to the fully aromatic quinoline system. The resulting 1,2,3,4-tetrahydroquinoline core exhibits distinct conformational flexibility due to the saturated six-membered ring, contrasting with the rigid planar structure of quinoline.

Recent synthetic methodologies for tetrahydroquinoline preparation involve diverse domino reactions, including reduction-reductive amination strategies, nucleophilic aromatic substitution-terminated sequences, and acid-catalyzed ring closures. These synthetic approaches demonstrate the accessibility of tetrahydroquinoline derivatives from readily available starting materials. Metal-promoted processes, including iron-mediated heterocyclization through intramolecular nitrene carbon-hydrogen insertion, provide alternative routes to tetrahydroquinoline frameworks.

The carboxylic acid functionality at position 8 creates additional structural complexity within the tetrahydroquinoline family. This substitution pattern influences the electronic distribution throughout the bicyclic system and provides opportunities for further derivatization through standard carboxylic acid chemistry. The positioning of the carboxylic acid group adjacent to the nitrogen-containing ring enhances the potential for intramolecular interactions and influences the overall molecular conformation.

Historical Context in Heterocyclic Chemistry

The historical development of quinoline chemistry traces back to 1834 when quinoline was first discovered and isolated by Friedlieb Ferdinard Runge from coal tar, marking the beginning of systematic investigation into this important heterocyclic family. This initial discovery established quinoline as a fundamental nitrogen-containing aromatic compound, leading to extensive research into its derivatives and applications. The subsequent development of synthetic methodologies for quinoline preparation, including the Skraup synthesis and Friedlander approach, provided practical access to diverse quinoline derivatives.

The evolution of tetrahydroquinoline chemistry represents a significant advancement in heterocyclic synthesis, driven by the recognition of biological activity within partially reduced quinoline systems. Historical synthesis methods for tetrahydroquinolines involved traditional reduction approaches, gradually expanding to include sophisticated cascade reactions and domino processes. The development of efficient synthetic routes to tetrahydroquinoline derivatives enabled systematic structure-activity relationship studies and the identification of pharmacologically active compounds.

Quinoline derivatives have demonstrated remarkable therapeutic potential throughout pharmaceutical history, with notable examples including antimalarial agents such as chloroquine and quinine, antibacterial fluoroquinolones like ciprofloxacin, and anticancer compounds including topotecan and camptothecin. The antimalarial properties of quinoline-based compounds emerged from traditional medicine applications of cinchona bark, which was widely distributed in Europe during the seventeenth century. The isolation of quinine and cinchonine by Pelletier and Caventou in 1820 marked a milestone in natural product chemistry and established quinoline as a privileged scaffold in drug discovery.

The recognition of tetrahydroquinoline scaffolds as valuable synthetic intermediates has expanded significantly in recent decades, driven by advances in synthetic methodology and computational drug design. Modern synthetic approaches to tetrahydroquinoline derivatives emphasize efficiency, selectivity, and environmental considerations, leading to the development of green chemistry protocols and catalytic processes. The integration of tetrahydroquinoline chemistry with contemporary medicinal chemistry strategies continues to generate novel therapeutic compounds and synthetic methodologies.

The carboxylic acid-substituted tetrahydroquinoline derivatives represent a specialized subset within this broader historical context, offering unique opportunities for derivatization and biological activity modulation. The presence of both the nitrogen heterocycle and carboxylic acid functionality provides dual sites for molecular recognition and binding interactions, enhancing the versatility of these compounds in pharmaceutical applications. Contemporary research continues to explore the synthetic potential and biological properties of carboxylic acid-substituted tetrahydroquinoline derivatives, building upon the rich historical foundation of quinoline chemistry.

特性

IUPAC Name |

1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTGFWDGFXPMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)C(=O)O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382931 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34849-19-9 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reduction-Reductive Amination Domino Reactions

One of the most efficient and widely studied methods for synthesizing tetrahydroquinoline derivatives, including 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, involves domino reactions that combine reduction and cyclization steps in a one-pot process.

Methodology : Starting from 2-nitroaryl ketones or aldehydes bearing a carboxyl substituent, catalytic hydrogenation using 5% Pd/C reduces the nitro group to an amine. This intermediate undergoes intramolecular reductive amination to form a cyclic imine, which is further reduced to yield the tetrahydroquinoline ring system with high diastereoselectivity (cis or trans depending on substituents and conditions).

-

- Yields range from 78% to 98%, demonstrating high efficiency.

- The presence and position of ester or carboxyl groups influence stereoselectivity, with bulky substituents favoring cis isomers due to steric interactions during hydrogen addition.

- Catalyst choice and hydrogen pressure critically affect product distribution; for example, 5% Pd/C at 1 atm favors dihydroquinoline intermediates, while 4 atm leads to quinoline aromatization unless Pt/C is used to suppress this.

| Step | Reaction Condition | Product Type | Yield (%) | Selectivity |

|---|---|---|---|---|

| Reduction of nitro group | H2, 5% Pd/C, RT | Cyclic imine intermediate | - | - |

| Reductive amination | H2, 5% Pd/C, RT | 1,2,3,4-Tetrahydroquinoline | 93-98 | High diastereoselectivity (cis/trans) |

| Variation with catalyst | 5% Pt/C, 4 atm H2 | Tetrahydroquinoline (cis favored) | - | cis:trans ≥ 13:1 |

This method is notable for its operational simplicity and high atom economy, making it suitable for scale-up and diverse substrate scopes.

Borrowing Hydrogen Catalysis Using Manganese Pincer Complexes

A more recent and sustainable approach employs borrowing hydrogen (BH) methodology catalyzed by earth-abundant manganese(I) PN3 pincer complexes.

Methodology : The reaction starts from 2-aminobenzyl alcohols and secondary alcohols. The manganese catalyst dehydrogenates the alcohol to an aldehyde, which condenses with the amine to form an imine intermediate. The catalyst then returns the hydrogen to reduce the imine, completing the formation of the tetrahydroquinoline ring in a one-pot cascade without external reducing agents. Water is the only byproduct.

-

- The reaction is highly selective for 1,2,3,4-tetrahydroquinolines when a combination of KH and KOH bases is used at 120 °C.

- Catalyst activity and product distribution depend on hydrogen pressure; higher pressure favors hydrogenated tetrahydroquinolines.

- The method tolerates various aromatic and aliphatic alcohols, providing a versatile and atom-efficient route.

| Entry | Conditions | Conversion to Quinoline (%) | Conversion to Tetrahydroquinoline (%) | Total Conversion (%) |

|---|---|---|---|---|

| 1 | Argon, pressurized vial | 49 | 47 | 96 |

| 2 | H2 balloon (1 atm) | 75 | 8 | 83 |

| 3 | H2 autoclave (4 bar) | 1 | 76 | 77 |

This catalytic system offers a sustainable alternative to precious metal catalysts, with the advantage of using manganese and generating minimal waste.

Chemoenzymatic Synthesis via Enzymatic Resolution and Deracemization

For enantiomerically pure this compound, chemoenzymatic methods have been developed, although more commonly applied to related tetrahydroisoquinoline carboxylic acids.

Methodology : Using D-amino acid oxidase enzymes from Fusarium solani, racemic mixtures of tetrahydroquinoline carboxylic acids undergo kinetic resolution or deracemization. The enzyme selectively oxidizes one enantiomer, which can be chemically reduced back to the racemate or isolated as the pure enantiomer.

-

- Enantiomeric excess values exceed 99%, with conversions up to 98%.

- Preparative-scale reactions yield high isolated product yields (73-82%).

- This approach is promising for accessing chiral carboxyl-substituted tetrahydroquinolines, although direct application to the 8-carboxylic acid derivative requires further exploration.

| Parameter | Value |

|---|---|

| Enantiomeric excess (ee) | >99% |

| Conversion | >98% |

| Isolated yield | 73-82% |

This method complements chemical synthesis by providing access to optically pure compounds essential for pharmaceutical applications.

Additional Synthetic Routes and Notes

Intramolecular Nitrene C-H Insertion : Iron-porphyrin catalyzed nitrene insertion offers a one-step route to 2-aryl-1,2,3,4-tetrahydroquinolines, which could be adapted for carboxylic acid derivatives, yielding 72-81%.

Thermal Annulation and Acid-Catalyzed Cyclizations : Thermal annulation of N-(2-alkenylphenyl)amino-substituted chromium Fischer carbenes and acid-catalyzed rearrangements provide alternative but less general routes with variable yields (12-70%).

Photocatalytic Methods : TiO2-catalyzed photoreduction of 1-indanone derivatives in ethanol has been reported to yield tetrahydroquinolines with moderate yields (~71%), though scope is limited.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield Range (%) | Selectivity/Notes |

|---|---|---|---|---|

| Reduction-Reductive Amination Domino | 5% Pd/C, H2 | RT to mild heating | 78-98 | High diastereoselectivity; cis/trans controlled by substituents |

| Borrowing Hydrogen Catalysis | Mn(I) PN3 pincer complex, KH/KOH | 120 °C, sealed vial | Up to 96 conversion | Atom-efficient, water byproduct, base-dependent selectivity |

| Chemoenzymatic Resolution | D-amino acid oxidase (FsDAAO) | Mild aqueous conditions | 73-82 (isolated) | Enantiomeric purity >99% |

| Nitrene C-H Insertion | Fe(III)(F20TPP)Cl | One-step, mild | 72-81 | Limited substrate scope |

| Thermal Annulation | Chromium Fischer carbene complexes | High temp, solvent-dependent | 12-70 | Variable yields, side products common |

| Photocatalytic Reduction | TiO2, UV light | Ethanol, 350 nm | ~71 | Limited scope |

化学反応の分析

Types of Reactions

1,2,3,4-Tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound to more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroquinoline scaffold.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

科学的研究の応用

Medicinal Applications

1,2,3,4-Tetrahydroquinoline-8-carboxylic acid and its derivatives have shown promise in several therapeutic areas:

- Neurodegenerative Diseases : Compounds derived from tetrahydroquinoline structures are being researched for their potential to treat Alzheimer's disease and other neurodegenerative conditions. For example, certain derivatives have been evaluated for their ability to inhibit cholinesterase activity, which is crucial in Alzheimer's pathology .

- Cancer Therapy : Recent studies have highlighted the anti-cancer potential of this compound derivatives. These compounds have demonstrated the ability to bind to Bcl-2 family proteins, which play a vital role in cancer cell survival. In vitro assays indicated that these derivatives could induce apoptosis in cancer cells .

- Antimicrobial Activity : The tetrahydroquinoline scaffold has also been investigated for its antimicrobial properties. Certain derivatives exhibit significant activity against various bacterial strains and may serve as potential leads for new antibiotics .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

- Diversity-Oriented Synthesis : This approach allows for the generation of a wide array of tetrahydroquinoline derivatives by employing different reaction conditions and substrates. Techniques such as the Pictet–Spengler reaction and cycloaddition methods are commonly utilized .

- Chemoenzymatic Methods : Recent advancements have introduced enzymatic methods for synthesizing enantiomerically pure forms of tetrahydroquinoline carboxylic acids. These methods provide high yields and selectivity, making them valuable for pharmaceutical applications .

Case Study 1: Alzheimer’s Disease

A study focused on the synthesis of 1,2,3,4-tetrahydroquinoline derivatives revealed their potential as cholinesterase inhibitors. The most promising compound demonstrated effective inhibition with a Ki value of 5.2 µM against the target enzyme. This highlights the therapeutic potential of these compounds in managing Alzheimer's disease symptoms .

Case Study 2: Cancer Treatment

Research involving substituted tetrahydroquinoline derivatives showed that they could induce apoptosis in Jurkat cells through caspase-3 activation. This mechanism indicates their potential as anti-cancer agents targeting Bcl-2 proteins .

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods Overview

作用機序

The mechanism of action of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

類似化合物との比較

8- vs. 6-Carboxylic Acid Derivatives

The position of the carboxylic acid group significantly impacts physicochemical properties and applications:

- THQ-8-COOH : The 8-position places the carboxyl group in proximity to the nitrogen atom, creating a unique electronic environment that influences reactivity and intermolecular interactions. This positioning is exploited in hybrid molecule synthesis, such as coupling with ibuprofen derivatives for enhanced pharmacological activity .

- THQ-6-COOH : The 6-carboxylic acid isomer (CAS 5382-49-0) exhibits a higher melting point (168–170°C) compared to THQ-8-COOH, likely due to differences in crystal packing. It is less polar and primarily used in polymer and dye industries .

8- vs. 4-Carboxylic Acid Derivatives

- THQ-4-COOH (CAS 13337-69-4): The 4-carboxylic acid variant has distinct steric and electronic properties, with the carboxyl group farther from the nitrogen. This isomer is less commonly used in drug design but serves as a precursor for chiral catalysts .

Comparison with Substituted Derivatives

Substituents such as methyl, fluoro, and hydroxyl groups modulate bioactivity and physicochemical behavior:

Methyl-Substituted Analogs

- 2,2,4-Trimethyl-THQ-8-COOH: Methyl groups at the 2, 2, and 4 positions (e.g., CAS 1260637-74-8) increase hydrophobicity and steric bulk, enhancing membrane permeability. These derivatives are structural analogs of helquinoline, a natural product with antimicrobial properties .

- 6-Methyl-THQ-8-COOH : Methylation at the 6-position reduces solubility in aqueous media but improves stability in organic solvents .

Halogenated Derivatives

Hydroxyl-Substituted Analogs

- However, it lacks the acidity of the carboxyl group, limiting its use in pH-sensitive formulations .

Physicochemical Properties and Solubility

生物活性

1,2,3,4-Tetrahydroquinoline-8-carboxylic acid (THQCA) is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of THQCA, focusing on its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

THQCA is characterized by a tetrahydroquinoline backbone with a carboxylic acid group at the 8-position. Its molecular formula is , and it has a molecular weight of approximately 179.20 g/mol. The presence of the carboxylic acid group enhances its solubility in biological systems and facilitates interactions with various biomolecules.

Biological Activities

THQCA exhibits a range of biological activities that make it a candidate for further pharmacological studies:

- Antimicrobial Activity : THQCA has shown potential against various bacterial strains. Studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its role as a lead compound in the development of new antibiotics.

- Anticancer Properties : Research indicates that THQCA can induce apoptosis in cancer cell lines. It appears to modulate key signaling pathways involved in cell survival and proliferation, making it a promising candidate for cancer therapy .

- Neuroprotective Effects : Preliminary studies suggest that THQCA may protect neuronal cells from oxidative stress and neurodegenerative conditions. Its ability to cross the blood-brain barrier enhances its potential as a treatment for diseases like Alzheimer's and Parkinson's .

The mechanism of action for THQCA involves several pathways:

- Enzyme Inhibition : THQCA acts as an enzyme inhibitor by binding to specific active sites on target enzymes, preventing substrate binding and subsequent catalytic activity. This is particularly relevant in cancer treatment where enzyme modulation can influence tumor growth .

- Modulation of Signaling Pathways : THQCA influences various signaling pathways that regulate apoptosis and cell cycle progression. By altering these pathways, THQCA can promote cell death in cancerous cells while protecting healthy cells from damage .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study conducted by Chen et al. (2022), THQCA was tested against several cancer cell lines, including breast and lung cancer cells. The results demonstrated that THQCA significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells when treated with THQCA, indicating its potential as an anticancer agent .

Case Study: Neuroprotective Effects

A recent investigation published in RSC Advances highlighted the neuroprotective effects of THQCA in models of oxidative stress. The compound was shown to reduce reactive oxygen species (ROS) levels and enhance cell survival rates in neuronal cultures exposed to neurotoxic agents .

Q & A

Q. What are the common synthetic routes for preparing 1,2,3,4-tetrahydroquinoline-8-carboxylic acid and its derivatives?

- Methodological Answer : The compound is typically synthesized via acylation or coupling reactions. For example, activated carboxylic acid derivatives (e.g., acyl chlorides) can react with tetrahydroquinoline precursors under anhydrous conditions. Evidence from recent studies highlights the use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic group, though direct acylation with propanoyl chloride has proven more efficient, yielding target compounds in high purity (≥95%) . Optimized protocols recommend inert atmospheres (N₂/Ar) and polar aprotic solvents (e.g., DMF) to minimize side reactions.

Q. How should researchers characterize the structural integrity of this compound derivatives?

- Methodological Answer : Comprehensive characterization requires a multi-technique approach:

- UV-Vis Spectroscopy : To confirm π-π* transitions in the quinoline core.

- NMR (¹H/¹³C) : For verifying substituent positions and stereochemistry (e.g., distinguishing R/S enantiomers in tert-butoxycarbonyl-protected derivatives) .

- HPLC/HRMS : To assess purity (>95%) and molecular weight accuracy (±2 ppm).

- X-ray Crystallography (if applicable): For resolving absolute configurations in chiral derivatives .

Q. What biological screening strategies are recommended for this compound class?

- Methodological Answer : Prioritize assays based on structural analogs:

- Analgesic Activity : Use tail-flick or hot-plate tests, referencing 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline (potency: 1/8th morphine) .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi, inspired by sanguinarine and chelerythrine activities .

- Tissue Compatibility : Evaluate cytotoxicity in cell-irrigating solutions via MTT assays .

Advanced Research Questions

Q. How can catalytic efficiency be improved in the oxidation of 1,2,3,4-tetrahydroquinoline derivatives?

- Methodological Answer : Catalyst selection is critical. Polymaleimide derivatives (e.g., Cat-3~7) show superior performance in oxidizing tetrahydroquinoline to quinoline, achieving 40–71% selectivity and 48–100% conversion. Avoid pyrrole-based catalysts (Cat-8), which yield <5% conversion . Key parameters:

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| Cat-3 | 48 | 40 |

| Cat-7 | 100 | 71 |

| Cat-8 | 4 | N/A |

| Optimize reaction conditions (temperature, solvent polarity) to suppress overoxidation. |

Q. What strategies resolve contradictions in stereochemical activity data for chiral derivatives?

- Methodological Answer : Enantiomeric purity significantly impacts biological activity. For example, (R)- and (S)-1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid exhibit divergent binding affinities due to spatial orientation . To address discrepancies:

- Chiral HPLC : Separate enantiomers and test individually.

- Molecular Docking : Model interactions with target receptors (e.g., opioid or microbial enzymes).

- Circular Dichroism (CD) : Correlate optical activity with bioactivity trends.

Q. How can researchers address low yields in coupling reactions involving this compound?

- Methodological Answer : Low yields often stem from steric hindrance or poor leaving-group activation. Mitigation strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time and improves energy transfer.

- Protecting Group Optimization : Use tert-butoxycarbonyl (Boc) to shield reactive amines during acylation .

- Alternative Coupling Agents : Replace DCC/EDC with HATU or PyBOP for sterically hindered substrates.

Data Contradiction Analysis

Q. Why do catalytic oxidation studies report variable selectivity for quinoline derivatives?

- Analysis : Discrepancies arise from catalyst design and substrate accessibility. Maleimide-based catalysts (Cat-3~7) exhibit π-π stacking with the quinoline core, enhancing regioselectivity. In contrast, pyrrole (Cat-8) lacks this interaction, leading to poor performance . Confirm catalyst-substrate compatibility via DFT calculations or kinetic isotope effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。